IDO1 Inhibitory Activity: Parent Scaffold versus Functionalized Analog Comparison
The parent compound 1H-Indol-5-yl 4-chlorobenzoate lacks direct published activity data, but a closely related derivative containing the identical 1H-indol-5-yl 4-chlorobenzoate core plus an N-3 substituent (BDBM50578632) exhibits measurable IDO1 inhibitory activity with an IC50 of 50 µM (5.00E+4 nM) against recombinant human His-tagged IDO1 expressed in Escherichia coli [1]. For comparison, the clinical-stage IDO1 inhibitor NLG919 (RG6078) demonstrates a Ki of 7 nM and cellular EC50 of 75 nM, representing approximately 7,000-fold higher potency but with substantially greater molecular complexity . This potency gap defines the parent compound's primary utility: it serves not as a lead candidate but as a minimalist control scaffold for structure-activity relationship (SAR) studies aimed at delineating which molecular features (the 4-chlorobenzoate ester alone versus combined N-alkyl substitution) drive target engagement.
| Evidence Dimension | IDO1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | No direct published IC50; serves as unsubstituted core scaffold |
| Comparator Or Baseline | BDBM50578632 (3-substituted derivative): IC50 = 50 µM (5.00E+4 nM); NLG919 (clinical IDO1 inhibitor): Ki = 7 nM, EC50 = 75 nM |
| Quantified Difference | BDBM50578632 shows measurable IDO1 inhibition; parent compound is inactive or untested baseline; NLG919 is ~7,000× more potent than BDBM50578632 |
| Conditions | Recombinant human His-tagged IDO1 (Ala2 to Gly403) expressed in E. coli, tryptophan as substrate |
Why This Matters
This establishes the parent compound's procurement value as an unsubstituted control in IDO1 SAR campaigns, enabling researchers to isolate the contribution of the 4-chlorobenzoate ester moiety to target binding independent of N-alkyl modifications.
- [1] BindingDB. BDBM50578632 (CHEMBL4852532): IDO1 Inhibition IC50 Data. Binding Database Entry ID: BDBM50578632. View Source
